molecular formula C15H12N2O2 B5275659 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B5275659
M. Wt: 252.27 g/mol
InChI Key: URAICULCCURMGQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole is a chemical compound of significant interest in scientific research, built on the versatile 1,2,4-oxadiazole scaffold. This heterocyclic ring system is recognized for its broad spectrum of biological activities and is a valuable building block in medicinal chemistry and agrochemical discovery . Preliminary research into structurally similar 1,2,4-oxadiazole derivatives indicates potential for antifungal applications. These analogs have demonstrated promising activity against various plant pathogens, suggesting this chemotype is a promising starting point for developing new Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Furthermore, the 1,3,4-oxadiazole isomer (a closely related scaffold) has been extensively investigated for its potent anticancer properties, with studies showing mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Hybrid molecules containing both methoxyphenyl-oxadiazole and triazole moieties are also being explored as potential therapeutic agents for Alzheimer's disease, showing selective inhibition of the butyrylcholinesterase (BChE) enzyme . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-13-9-7-11(8-10-13)14-16-15(19-17-14)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAICULCCURMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,2,4 Oxadiazoles

Established Synthetic Routes for 1,2,4-Oxadiazole (B8745197) Core Synthesis

The construction of the 1,2,4-oxadiazole ring can be achieved through several reliable synthetic strategies. These methods primarily involve the formation of the N-C-O and N-O bonds of the heterocyclic ring from acyclic precursors.

The most prevalent and versatile methods for synthesizing 1,2,4-oxadiazoles, including 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole, start from amidoximes. asianpubs.orgmdpi.com These strategies typically involve the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, followed by a cyclodehydration step.

A traditional and widely used two-step approach involves the initial O-acylation of an amidoxime with an acylating agent, such as an acyl chloride or anhydride, to form an O-acyl amidoxime intermediate. researchgate.net This intermediate is then subjected to thermal or base-catalyzed intramolecular cyclization to yield the desired 1,2,4-oxadiazole. researchgate.net

For the synthesis of this compound, this would involve the reaction of 4-methoxybenzamidoxime with benzoyl chloride. The resulting O-benzoyl-4-methoxybenzamidoxime can then be cyclized, often by heating in a high-boiling solvent like pyridine (B92270) or by using a base.

Table 1: Synthesis of this compound via O-Acylation and Cyclization No specific research data was found for this exact transformation in the top search results. The following is a representative protocol based on general methods.

Reactant 1 Reactant 2 Intermediate Cyclization Conditions Product
4-Methoxybenzamidoxime Benzoyl chloride O-Benzoyl-4-methoxybenzamidoxime Heating in pyridine or base catalysis This compound

To improve efficiency and simplify the synthetic procedure, one-pot methods have been developed that avoid the isolation of the O-acyl amidoxime intermediate. asianpubs.orgresearchgate.net In these protocols, the amidoxime and a carboxylic acid (or its derivative) are reacted in the presence of a coupling agent and a base, leading directly to the 1,2,4-oxadiazole.

A notable one-pot procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the use of the Vilsmeier reagent to activate the carboxylic acid for the O-acylation of the amidoxime. researchgate.net This is followed by in situ cyclocondensation. This method has been reported for a range of aryl-substituted 1,2,4-oxadiazoles, including those with methoxyphenyl and phenyl groups. researchgate.net

Table 2: One-Pot Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles Data adapted from a study on one-pot syntheses using Vilsmeier reagent. researchgate.net

Amidoxime (R1) Carboxylic Acid (R2) Reagents Solvent Time (h) Yield (%)
4-Methoxybenzamidoxime Benzoic Acid Vilsmeier reagent, Triethylamine CH2Cl2 3 Good to Excellent
Phenylamidoxime 4-Methoxybenzoic Acid Vilsmeier reagent, Triethylamine CH2Cl2 3 Good to Excellent

The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile containing a carbon-nitrogen multiple bond, such as an imidate, is another fundamental route to 1,2,4-oxadiazoles. nih.govnih.gov This [3+2] cycloaddition approach allows for the regioselective formation of the oxadiazole ring.

To synthesize this compound via this method, one could react benzonitrile (B105546) oxide (generated in situ from benzohydroximoyl chloride) with an appropriate imidate derived from 4-methoxybenzonitrile (B7767037). Alternatively, 4-methoxybenzonitrile oxide could be reacted with a phenyl-containing imidate. The regiochemistry of the cycloaddition determines the final substitution pattern on the 1,2,4-oxadiazole ring.

Table 3: Representative 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis No specific research data was found for the synthesis of the target compound using this method in the top search results. The following represents a plausible reaction scheme.

1,3-Dipole Dipolarophile Product
Benzonitrile Oxide N-Aryl-4-methoxyformimidate This compound
4-Methoxybenzonitrile Oxide N-Aryl-formimidate 3-Phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Oxidative cyclization methods provide an alternative pathway to 1,2,4-oxadiazoles, often from precursors such as N-acylamidines or amidoximes themselves. asianpubs.orgresearchgate.net These reactions involve the formation of a key N-O or C-O bond through an oxidation step.

For instance, the oxidative cyclization of N-acylamidines can be promoted by oxidants like N-bromosuccinimide (NBS) or iodine in the presence of a base. researchgate.net To form this compound, the precursor would be N-benzoyl-4-methoxybenzamidine. Another approach involves the electrochemical oxidative cyclization of N-benzyl amidoximes. rsc.org

Table 4: Oxidative Cyclization Approaches to 1,2,4-Oxadiazoles No specific research data was found for the synthesis of the target compound using this method in the top search results. The following table outlines general conditions.

Precursor Oxidant/Conditions Product
N-Benzoyl-4-methoxybenzamidine NBS, Base or I2, Base This compound
Amidoxime and Aldehyde Oxidative Dehydrogenation 1,2,4-Oxadiazole

More recently, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. researchgate.net These methods can offer high efficiency and functional group tolerance. For example, copper-catalyzed cascade reactions of amidines and methylarenes have been reported to yield 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. chemrxiv.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed in the synthesis of complex molecules containing oxadiazole rings, though these are more commonly used for the functionalization of a pre-formed ring rather than its initial construction. nih.gov

Table 5: Transition Metal-Catalyzed Synthesis of 1,2,4-Oxadiazoles No specific research data was found for the synthesis of the target compound using this method in the top search results. The following table presents a conceptual approach.

Reactant 1 Reactant 2 Catalyst System Product
4-Methoxybenzamidine Toluene Copper Catalyst This compound

Amidoxime-Based Cyclization Strategies

Specific Synthetic Approaches to this compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, is well-established in organic chemistry. A common and versatile method involves the cyclization of an O-acylamidoxime intermediate. nih.gov This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid or its derivative. chim.it

One of the most widely applied methods for preparing these versatile heterocycles is the heterocyclization between an amidoxime and an acid derivative. chim.it In the context of synthesizing this compound, this can be achieved through two primary routes originating from either benzonitrile or 4-methoxybenzonitrile.

Route A: Starting from Benzonitrile

Formation of Benzamidoxime (B57231): Benzonitrile is reacted with hydroxylamine (B1172632) to form benzamidoxime.

O-Acylation: The resulting benzamidoxime is then acylated with 4-methoxybenzoyl chloride (an activated derivative of 4-methoxybenzoic acid).

Cyclodehydration: The intermediate O-acylamidoxime undergoes cyclodehydration to yield this compound.

Route B: Starting from 4-Methoxybenzonitrile

Formation of 4-Methoxybenzamidoxime: 4-Methoxybenzonitrile is treated with hydroxylamine to generate 4-methoxybenzamidoxime.

O-Acylation: This amidoxime is subsequently acylated using benzoyl chloride.

Cyclodehydration: The resulting O-acylamidoxime is cyclized to afford the final product, this compound.

A one-pot synthesis for 3,5-disubstituted 1,2,4-oxadiazoles has been developed, which can be adapted for the synthesis of the target molecule. acs.org This procedure involves the in-situ generation of the amidoxime from the corresponding nitrile and hydroxylamine, followed by condensation with a carboxylic acid and subsequent cyclodehydration. acs.org

Starting NitrileAcylating AgentProduct
Benzonitrile4-Methoxybenzoyl chlorideThis compound
4-MethoxybenzonitrileBenzoyl chlorideThis compound

Advanced Synthetic Techniques Applicable to 1,2,4-Oxadiazoles

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental impact of chemical reactions. These methods are applicable to the synthesis of 1,2,4-oxadiazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govwjpr.net The application of microwave irradiation in the synthesis of 1,2,4-oxadiazoles has been shown to significantly reduce reaction times and improve yields. acs.orgnih.gov For instance, a one-pot, two-step microwave-assisted synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes has been reported, highlighting the versatility and efficiency of this technique. nih.gov This method can be employed for the rapid and efficient production of this compound. The use of polymer-supported reagents in conjunction with microwave heating further simplifies the purification process, leading to high yields and purities of the desired 1,2,4-oxadiazoles. acs.org

While many synthetic protocols for 1,2,4-oxadiazoles employ catalysts, there is a growing interest in developing catalyst-free methods to enhance the sustainability of chemical processes. Some reactions for the synthesis of 1,2,4-oxadiazoles can proceed without a traditional catalyst, often under high pressure or with the use of alternative energy sources. researchgate.net For example, 3,5-disubstituted 1,2,4-oxadiazoles have been synthesized by the reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions (10 kbar) without any additional reagents or catalysts. researchgate.net More recently, graphene oxide (GO) has been utilized as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under mild conditions. nih.govrsc.org GO acts as a dual-function catalyst, possessing both acidic and oxidizing properties that facilitate the reaction. nih.govrsc.org

Solid-phase organic synthesis (SPOS) has become a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery and other applications. acs.org The synthesis of 1,2,4-oxadiazoles on solid support has been successfully demonstrated. researchgate.net This approach typically involves attaching either the amidoxime or the carboxylic acid component to a solid support, followed by reaction with the other component in solution. The use of a solid support simplifies purification, as excess reagents and byproducts can be easily washed away. For example, Argopore MB-CHO resin has been used as a solid support for the synthesis of a library of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net This methodology is highly amenable to automation and the principles of combinatorial chemistry, allowing for the creation of diverse 1,2,4-oxadiazole libraries by varying the starting nitriles and carboxylic acids. nih.govmdpi.com

TechniqueKey FeaturesApplicability to this compound
Microwave-Assisted Synthesis Rapid reaction times, improved yields. acs.orgnih.govEnables faster and more efficient synthesis.
Catalyst-Free Conditions Environmentally benign, avoids metal contamination. researchgate.netrsc.orgCan be synthesized under high pressure or with graphene oxide as a metal-free catalyst.
Solid-Supported Synthesis Simplified purification, suitable for library synthesis. acs.orgresearchgate.netCan be synthesized on a solid support for high-throughput applications.

Chemical Reactivity and Derivatization of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and a labile O-N bond. chim.itresearchgate.net These features make the ring susceptible to various chemical transformations, particularly rearrangement reactions.

The 1,2,4-oxadiazole nucleus can undergo a variety of thermal and photochemical rearrangements to yield other heterocyclic systems. chim.it These reactions are often driven by the cleavage of the weak O-N bond. psu.edu

Thermal Rearrangements: One of the most studied thermal transformations of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement (BKR). chim.itacs.org This reaction involves an internal nucleophilic substitution where a nucleophilic atom in a three-atom side chain at the C(3) position attacks the N(2) atom of the oxadiazole ring. chim.itacs.org The high electrophilicity of the N(2) atom is due to the polarized and easily cleavable O-N bond. chim.it This rearrangement can lead to the formation of various other five-membered heterocyclic rings. For example, the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones results in the formation of 1,2,4-triazole (B32235) derivatives. acs.orgresearchgate.net 3,5-Diphenyl-1,2,4-oxadiazole exhibits considerable thermal stability but can decompose at very high temperatures (700-800 °C) to form phenyl isocyanate and benzonitrile. arkat-usa.org

Photochemical Rearrangements: The photochemical behavior of 1,2,4-oxadiazoles has also been investigated. researchgate.netacs.orgnih.gov Upon irradiation with UV light, 1,2,4-oxadiazoles can undergo competitive rearrangement pathways. acs.orgnih.gov Theoretical studies suggest that these photorearrangements proceed through conical intersections. researchgate.net The specific products formed depend on the substituents on the oxadiazole ring and the reaction conditions. acs.orgnih.gov

Rearrangement TypeDriving ForceResulting Products
Thermal (e.g., Boulton-Katritzky) Cleavage of weak O-N bond, formation of more stable bonds. chim.itOther five-membered heterocycles (e.g., 1,2,4-triazoles). acs.org
Photochemical Absorption of UV light, evolution through excited states. researchgate.netacs.orgVarious isomeric heterocycles depending on substituents. acs.org

Nucleophilic Aromatic Substitutions (SNAr)

While direct nucleophilic substitution on the 1,2,4-oxadiazole ring itself is uncommon, the ring's strong electron-withdrawing nature can activate attached aromatic systems toward nucleophilic attack. More frequently, reactions initiated by a nucleophile at an electrophilic carbon of the oxadiazole ring proceed via a pathway known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.orgresearchgate.netosi.lv This pathway is distinct from a direct SNAr displacement but represents a major route for the transformation of 1,2,4-oxadiazoles by nucleophiles.

A notable example involves the reaction of 3-chloro-1,2,4-oxadiazoles with nucleophiles. The initial attack occurs at the electrophilic C5 position, leading to an intermediate that opens and subsequently closes to form a new heterocyclic system. For instance, the reaction of a 3-chloro-1,2,4-oxadiazole (B15146131) with allylamine (B125299) proceeds through an ANRORC-type rearrangement to yield a tetrahydro-isoxazolo-[3,4-d]-pyrimidine derivative. chim.it

Another well-documented ANRORC-like rearrangement involves the reaction of polyfluoroaryl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine (B178648) or methylhydrazine. chim.itrsc.org In this process, the reaction is initiated by a nucleophilic aromatic substitution (SNAr) on the activated fluoroaryl ring. This is followed by an intramolecular nucleophilic attack on the C5 carbon of the oxadiazole, ring opening, and subsequent closure to form a new heterocyclic core, such as an indazole. chim.itrsc.org Theoretical studies suggest this pathway, involving an initial SNAr on the aryl ring followed by cyclization, is generally more favorable than a direct attack on the oxadiazole ring. rsc.org

Starting MaterialNucleophileConditionsProductMechanism Type
3-Chloro-1,2,4-oxadiazole derivativeAllylamineNot specifiedTetrahydro-isoxazolo-[3,4-d]-pyrimidineANRORC
5-(Polyfluoroaryl)-3-phenyl-1,2,4-oxadiazoleHydrazine / MethylhydrazineNot specifiedIndazole derivativeSNAr followed by ANRORC

Transformations to Other Heterocyclic Systems

The inherent instability of the 1,2,4-oxadiazole nucleus, stemming from its low aromaticity and weak O-N bond, facilitates its rearrangement into more stable heterocyclic structures under thermal or photochemical conditions. chim.itpsu.eduresearchgate.net

One of the most significant thermal transformations is the Boulton-Katritzky Rearrangement (BKR) . chim.itosi.lvnih.govidexlab.com This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it The process results in the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. The specific product depends on the nature of the side chain. chim.it

Formation of 1,2,3-Triazoles: When a 3-acyl-1,2,4-oxadiazole is converted to its Z-phenylhydrazone, which contains a CNN sequence in the side chain, it can undergo BKR to yield a 1,2,3-triazole. chim.it

Formation of 1,2,4-Triazoles: Starting from N-(1,2,4-oxadiazol-3-yl)-hydrazones, which possess an NNC or NCN sequence, thermal rearrangement leads to the formation of 1,2,4-triazoles. chim.it

Formation of Imidazoles: If the side chain at C3 contains an NCC or CNC sequence, such as in N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones, the BKR can be exploited to synthesize substituted imidazoles. chim.it

Starting Oxadiazole TypeSide Chain SequenceResulting Heterocycle
Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazoleCNN1,2,3-Triazole
N-(1,2,4-oxadiazol-3-yl)-hydrazoneNNC or NCN1,2,4-Triazole
N-(1,2,4-oxadiazol-3-yl)-β-enamino ketoneNCC or CNCImidazole (B134444)

Besides the BKR, photochemical rearrangements can also transform the 1,2,4-oxadiazole ring. Irradiation can generate reactive open-chain intermediates that, depending on the reaction conditions and substituents, can rearrange to form regioisomeric 1,2,4-oxadiazoles or other heterocycles like 1,3,4-oxadiazoles. chim.it

Functionalization at C3 and C5 Positions of this compound

Functionalization of the pre-formed this compound molecule involves chemical modifications of its aryl substituents. Such transformations must be conducted under conditions that preserve the integrity of the relatively sensitive oxadiazole ring. researchgate.net The literature suggests that reactions should be carried out under mild conditions to avoid facile rearrangement or degradation of the heterocyclic core. researchgate.net

Electrophilic Aromatic Substitution (SEAr):

The two aryl rings on the oxadiazole core present different reactivities towards electrophiles. wikipedia.org

The Phenyl Ring at C5: The 1,2,4-oxadiazole ring acts as a deactivating, meta-directing group due to its electron-withdrawing nature. researchgate.net Therefore, electrophilic substitution (e.g., nitration, halogenation) on the C5-phenyl ring is expected to be slow and yield predominantly the meta-substituted product. wikipedia.org

The 4-Methoxyphenyl (B3050149) Ring at C3: This ring is activated by the strongly electron-donating methoxy (B1213986) group, which directs electrophiles to the ortho and para positions. Since the para position is already occupied by the oxadiazole linkage, substitution will occur at the positions ortho to the methoxy group (C3' and C5' of the methoxyphenyl ring). The activating effect of the methoxy group is likely to dominate over the deactivating effect of the oxadiazole ring, making this ring the preferred site of electrophilic attack.

Modification of the Methoxy Group:

The methoxy group itself is a site for functionalization. Cleavage of the methyl ether to form the corresponding phenol (B47542) (3-(4-hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole) can be achieved using reagents like boron tribromide (BBr₃) or by utilizing thiolate anions. The resulting phenol is a versatile intermediate that can undergo various subsequent reactions, such as O-alkylation or conversion to an ester.

Reaction TypeTarget Ring/GroupReagent ExampleExpected Product(s)Notes
Nitration (SEAr)4-MethoxyphenylHNO₃ / H₂SO₄ (mild)3-(4-methoxy-3-nitrophenyl)-5-phenyl-1,2,4-oxadiazoleSubstitution occurs ortho to the activating methoxy group.
Bromination (SEAr)4-MethoxyphenylBr₂ / FeBr₃ (mild)3-(3-bromo-4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazoleSubstitution occurs ortho to the activating methoxy group.
Nitration (SEAr)PhenylHNO₃ / H₂SO₄ (forcing)3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazoleRing is deactivated; requires harsher conditions, substitution is meta.
DemethylationMethoxy groupBBr₃3-(4-hydroxyphenyl)-5-phenyl-1,2,4-oxadiazoleProvides a phenol for further functionalization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

General SAR Principles in 1,2,4-Oxadiazole (B8745197) Medicinal Chemistry

The 1,2,4-oxadiazole nucleus is an electron-poor aromatic system, a characteristic that influences its interactions and reactivity. rjptonline.orgmdpi.com As a substituent, its electron-withdrawing effect is more pronounced through the C5 position than the C3 position. nih.govrjptonline.org The nitrogen atoms in the ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets. rjptonline.org

Key SAR principles for this class of compounds include:

Metabolic Stability : The oxadiazole ring is generally resistant to metabolic degradation, offering an advantage over more labile groups like esters. nih.gov This stability makes it an effective bioisosteric replacement to improve the pharmacokinetic profile of a lead compound. nih.govresearchgate.net

Role as a Linker : The rigid, planar structure of the 1,2,4-oxadiazole ring allows it to function as an aromatic linker, holding substituents in a defined spatial orientation for optimal interaction with a target receptor or enzyme. researchgate.netrjptonline.org

Impact of Substituent Effects on Biological Activities of 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole Derivatives

The biological profile of derivatives based on the this compound scaffold is highly dependent on the nature and position of substituents on the two phenyl rings.

The electronic properties of substituents on the aryl rings at the C3 and C5 positions play a critical role in modulating biological activity, though the optimal electronic nature is often target-specific.

Electron-Withdrawing Groups (EWGs) : In several studies, the presence of an EWG, such as a nitro or cyano group, at the para-position of the aromatic ring was found to be crucial for high biological activity. nih.gov For instance, the introduction of EWGs on the 5-aryl ring of certain 1,2,4-oxadiazole derivatives led to an increase in antitumor activity. nih.gov Similarly, in a series of anti-tubercular agents, EWGs on the phenyl ring of a cinnamic acid moiety attached to the oxadiazole resulted in good activity. nih.gov

Electron-Donating Groups (EDGs) : Conversely, other studies have demonstrated that EDGs, such as methoxy (B1213986) or methyl groups, can greatly enhance biological potency. nih.gov The parent compound of interest, with its 4-methoxy group (an EDG), fits this profile. In some series of antiproliferative agents, the introduction of EDGs improved activity, while EWGs were associated with a decrease in potency. nih.gov

Halogens : The effect of halogen substitution is also variable. In some instances, hydrophobic substituents, particularly halogens like chlorine and fluorine, were well-tolerated and retained or improved activity. nih.gov However, in other cases, the replacement of either EDGs or EWGs with halogen atoms led to a decrease in antiproliferative effects. nih.gov

The following table summarizes the varied impact of aromatic substituents on the activity of 3,5-diaryl-1,2,4-oxadiazole derivatives.

Substituent TypeGeneral Effect on Biological ActivityExample ContextReference
Electron-Withdrawing Groups (e.g., -NO2, -CN)Often increases activityAntitumor and anticancer activity nih.gov
Electron-Donating Groups (e.g., -OCH3, -CH3)Can increase or decrease activity depending on the targetEnhanced antiproliferative potency in some studies nih.gov
Halogens (e.g., -Cl, -F)Variable; can increase or decrease activityWell-tolerated in some antibacterial agents but decreased potency in some anticancer series nih.govnih.gov
Hydrogen-Bond Donors (e.g., -OH, -COOH)Generally decreases activityDecreased antimicrobial activity against S. aureus nih.gov

Replacing one or both of the phenyl rings in the this compound scaffold with various heterocyclic systems is a common strategy to modulate activity, alter physicochemical properties, and explore new interactions with biological targets.

Research has shown that such modifications can have a profound impact. For example, in the development of antibacterials, replacing a phenyl ring with a 4-chloropyrazole or a 5-indole was favorable for activity against S. aureus. nih.gov Other studies have successfully incorporated heterocycles such as pyridine (B92270), thiazole, benzothiazole (B30560), and benzofuran (B130515) into 1,2,4-oxadiazole structures to achieve potent anticancer or antimicrobial effects. nih.govresearchgate.netresearchgate.net For example, a derivative containing a pyridine-4-yl moiety at the C3 position and a benzothiazole at the C5 position showed potent anticancer activity. researchgate.net

The table below illustrates how different heterocyclic substitutions can influence the biological activity of 1,2,4-oxadiazole derivatives.

Substituted RingReplacing HeterocycleObserved Biological ActivityReference
Phenyl (at C3 or C5)IndoleFavored antibacterial activity nih.gov
Phenyl (at C3 or C5)PyrazoleFavored antibacterial activity nih.gov
Phenyl (at C3)PyridinePotent anticancer activity researchgate.net
Phenyl (at C5)BenzothiazolePotent anticancer activity researchgate.net
Phenyl (at C3 or C5)BenzofuranPromising cytotoxic activity nih.gov
Phenyl (at C3 or C5)ImidazopyrazineExcellent cytotoxicity nih.gov

While the 3,5-diaryl-1,2,4-oxadiazole structure features a direct connection between the rings, derivatives often incorporate linkers or spacers to modify the distance and geometry between key pharmacophoric elements. The 1,2,4-oxadiazole ring itself can serve as a rigid bioisosteric linker, replacing more flexible or metabolically labile structures like alkene bonds. nih.govnih.gov For instance, the cis-alkene bridge in Combretastatin A-4 was successfully replaced with a 1,2,4-oxadiazole ring to create potent anti-tubulin agents. nih.gov

In other cases, flexible linkers are introduced. A piperazine (B1678402) linker was used to connect a quinoline (B57606) scaffold to a 1,2,4-oxadiazole moiety, resulting in potent anti-tubercular compounds. nih.gov Such linkers can provide conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target.

Pharmacophore Development and Bioisosteric Replacement Strategies

The 1,2,4-oxadiazole ring is a cornerstone of bioisosteric replacement strategies in drug design. nih.govresearchgate.net It is widely recognized as a stable and effective substitute for ester and amide groups. researchgate.netlifechemicals.com This substitution is advantageous because the oxadiazole ring mimics the hydrogen bonding capacity and geometry of these functional groups while being resistant to hydrolysis by esterases and amidases, thereby improving metabolic stability and oral bioavailability. nih.govresearchgate.net

The development of pharmacophore models for 1,2,4-oxadiazole-based compounds often features the central ring as a scaffold that correctly positions the key interacting groups (e.g., the aryl rings at C3 and C5). rjptonline.org Bioisosteric replacement can also be applied to the oxadiazole ring itself. Studies have compared the properties of 1,2,4-oxadiazoles with their 1,3,4-oxadiazole (B1194373) regioisomers. rsc.orgnih.gov This replacement can lead to compounds with higher polarity and potentially improved metabolic stability, although it may also result in reduced binding affinity, highlighting the subtle structural and electronic differences between the isomers. rsc.orgnih.gov

Conformational Analysis and its Correlation with Biological Outcomes

This specific conformation is crucial for achieving a shape complementarity with the binding site of a biological target. nih.gov For example, in the design of Combretastatin A-4 analogs, the 1,2,4-oxadiazole ring was selected to provide an optimal geometry for interaction with the colchicine (B1669291) binding site of tubulin. nih.gov

While the oxadiazole core is rigid, the flanking aryl rings can rotate. The degree of this rotation can be influenced by the nature of substituents, particularly bulky groups at the ortho positions, which can force a non-coplanar arrangement. This conformational arrangement can either facilitate or hinder the binding to a target protein. Computational tools, such as molecular docking, are frequently used to predict the preferred conformation of these molecules within an active site and to understand how structural modifications impact this binding mode and, consequently, the biological outcome. nih.gov

Biological Activity Profiles: Pre Clinical Investigations of 1,2,4 Oxadiazole Compounds

Anticancer and Antiproliferative Activities

Derivatives of oxadiazole have demonstrated significant potential as anticancer agents in numerous pre-clinical studies. Their mechanisms of action are diverse, ranging from the direct inhibition of cancer cell growth to the modulation of key cellular processes that lead to cell death.

Inhibition of Cancer Cell Line Proliferation (in vitro studies)

In vitro studies are fundamental in the initial screening of potential anticancer compounds. Various derivatives of 1,3,4-oxadiazole (B1194373) have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. For instance, a series of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were assessed for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. The results indicated that these compounds reduced cell viability, with the MDA-MB-231 cell line showing greater sensitivity. nih.gov

Another study focused on echinatin (B1671081) derivatives incorporating a 1,3,4-oxadiazole moiety. Many of these synthesized compounds exhibited moderate antiproliferative activity against four different cancer cell lines. One particular compound, designated as T4, showed potent activity with IC50 values ranging from 1.71 µM to 8.60 µM. nih.gov Furthermore, new derivatives of 1,3,4-oxadiazole containing a methoxyphenyl ring have been evaluated against the MCF-7 breast cancer cell line, where they demonstrated a dose-dependent decrease in the survival rate of cancer cells. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Oxadiazole Derivatives

Compound Type Cell Line(s) Observed Effect
2,5-diaryl/heteroaryl-1,3,4-oxadiazoles HT-29 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma) Reduced cell viability, with higher sensitivity in MDA-MB-231 cells. nih.gov
Echinatin derivatives with a 1,3,4-oxadiazole moiety Four different cancer cell lines Moderate antiproliferative activity; Compound T4 showed IC50 values of 1.71 µM to 8.60 µM. nih.gov
1,3,4-oxadiazole derivatives with a methoxyphenyl ring MCF-7 (breast cancer) Dose-dependent decrease in cancer cell survival. researchgate.net

Specific Molecular Target Inhibition (e.g., Kinases, Tubulin, Proteases)

The anticancer activity of oxadiazole derivatives is often attributed to their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Some 1,2,4-oxadiazole (B8745197) derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. This finding highlights the potential for this class of compounds to interact with and inhibit proteases, a class of enzymes also relevant in cancer progression. nih.gov

Tubulin, a key component of the cellular cytoskeleton, is another important target for anticancer drugs. A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors and showed potent antiproliferative activity. These compounds were found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov While not oxadiazoles (B1248032) themselves, this research demonstrates the effectiveness of targeting tubulin with heterocyclic compounds.

Predictive studies on some 1,3,4-oxadiazole derivatives have suggested that STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cell signaling, could be a probable pharmacological target. nih.gov

Cell Cycle Modulation and Apoptosis Induction Studies

Many anticancer agents exert their effects by interfering with the cell cycle or by inducing apoptosis (programmed cell death). Several studies have shown that oxadiazole derivatives can modulate these processes in cancer cells.

For example, a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were found to induce apoptosis and perturb the cell cycle in both HT-29 and MDA-MB-231 cancer cell lines. nih.gov Similarly, the echinatin derivative T4 was shown to induce apoptosis and block the cell cycle in a dose-dependent manner. nih.gov Further investigation into the mechanisms of action of these compounds often reveals an increase in the percentage of apoptotic cells upon treatment. nih.gov

Antimicrobial and Antiparasitic Activities

In addition to their anticancer properties, oxadiazole derivatives have been widely investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial activity of 1,3,4-oxadiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized derivatives of 1,3,4-oxadiazole containing cinnamic acid, particularly those with a methoxyphenyl group, showed acceptable antibacterial effects on Gram-positive strains like Streptococcus mutans and Staphylococcus epidermidis, as well as the Gram-negative strain Proteus mirabilis. umsha.ac.ir

Another study reported the synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which demonstrated good antibacterial activity against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae. orientjchem.org Furthermore, various 1,3,4-oxadiazole derivatives have shown good to excellent activity when compared to standard antibiotics like ampicillin (B1664943) and gentamicin. nih.gov

Table 2: Antibacterial Activity of Selected Oxadiazole Derivatives

Compound Type Gram-Positive Strains Gram-Negative Strains
1,3,4-oxadiazole with cinnamic acid and methoxyphenyl group Streptococcus mutans, Staphylococcus epidermidis Proteus mirabilis umsha.ac.ir
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole Not specified Escherichia coli, Klebsiella pneumoniae orientjchem.org
Various 1,3,4-oxadiazole derivatives Not specified Not specified nih.gov

Antifungal Potential

The antifungal activity of oxadiazole compounds has also been a subject of significant research. Derivatives of 1,3,4-oxadiazole have shown promising results against various fungal pathogens. For instance, a methoxyphenyl derivative of 1,3,4-oxadiazole demonstrated a significant effect on fungal samples, particularly Aspergillus flavus. researchgate.net

In another study, two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against Candida albicans, a common cause of fungal infections in humans. frontiersin.orgresearchgate.net These compounds exhibited in vitro antifungal activity with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. frontiersin.org Further research into 1,3,4-oxadiazole derivatives has shown some to be more active than the commonly used antifungal drug fluconazole (B54011) against certain fungal strains. nih.gov

Antiparasitic Action (e.g., against Leishmania spp., Trypanosoma spp., Nematodes)

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as antiparasitic agents, with activity reported against a range of protozoa and helminths.

Against Leishmania spp.

Visceral leishmaniasis, caused by protozoa of the genus Leishmania, remains a major health concern due to the high toxicity and growing resistance associated with current treatments. nih.gov In the search for new chemotherapeutic options, several 1,2,4-oxadiazole derivatives have been investigated. A study on seven novel 1,2,4-oxadiazole derivatives against Leishmania infantum identified one compound, designated Ox1, as a particularly promising candidate. nih.govnih.gov This compound exhibited high selectivity against both the promastigote and amastigote forms of the parasite while showing lower cytotoxicity to mammalian cells. nih.govnih.gov Ultrastructural analysis revealed that Ox1 induces severe morphological damage to the parasite, leading to cell death. nih.gov The mechanism of action is believed to involve a decrease in the mitochondrial membrane potential in promastigotes, and molecular docking studies suggest a strong affinity for the L. infantum CYP51 enzyme. nih.gov Other studies have also highlighted the antileishmanial potential of this chemical class, with some compounds showing activity against Leishmania donovani with IC₅₀ values in the low micromolar range. researchgate.net

Table 1: Antileishmanial Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound Target Species Activity Metric Value Reference
Ox1 L. infantum promastigotes Selectivity Index 18.7 nih.govnih.gov
Ox1 L. infantum amastigotes Selectivity Index 61.7 nih.govnih.gov
Compound 7 L. donovani IC₅₀ 5.7 µM researchgate.net

Against Trypanosoma spp.

Chagas disease, caused by Trypanosoma cruzi, is another neglected tropical disease for which new therapeutic agents are urgently needed. nih.gov The 1,2,4-oxadiazole scaffold has been explored for its anti-trypanosomal properties. One derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, was evaluated against T. cruzi and found to reduce the number of infected cells and the number of amastigotes per cell. nih.gov In silico analysis of this compound suggested potential interactions with key parasite enzymes such as cruzain, trypanothione (B104310) reductase, and TcGAPDH. nih.govmdpi.com Other research has identified N-acylhydrazone-1,2,4-oxadiazole conjugates with potent activity against T. cruzi trypomastigotes (IC₅₀ = 3.5 µM). researchgate.net Activity has also been reported against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. researchgate.net

Table 2: Anti-trypanosomal Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound Target Species Activity Metric Value Reference
N-acylhydrazone conjugate 9 T. cruzi trypomastigotes IC₅₀ 3.5 µM researchgate.net
Compound 7 T. cruzi IC₅₀ 100.2 µM researchgate.net
Compound 7 T. brucei rhodesiense IC₅₀ 21.6 µM researchgate.net

Against Nematodes

Plant-parasitic nematodes cause significant damage to agricultural crops worldwide, and effective, low-risk nematicides are in high demand. nih.gov A series of 1,2,4-oxadiazole derivatives containing amide fragments were designed and found to have potent nematicidal activity. One compound, C3, was particularly effective against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor, with LC₅₀ values superior to the commercial agent tioxazafen. nih.gov The proposed mechanism for compound C3 involves the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov Another study found that compound F11 demonstrated excellent activity against Meloidogyne incognita, with a mortality rate of 93.2% at a concentration of 200 μg/mL. Furthermore, some derivatives have been found to affect the acetylcholine (B1216132) receptor in nematodes, representing an alternative mechanism of action.

Antiviral Activities (e.g., SARS-CoV-2 PLpro Inhibition)

The emergence of viral pandemics has underscored the need for novel antiviral agents. The 1,2,4-oxadiazole scaffold has been investigated as a potential core for the development of such drugs. A key target for SARS-CoV-2, the virus responsible for COVID-19, is the papain-like protease (PLpro), which is essential for viral replication and helps the virus evade the host's immune response. nih.govnih.govfrontiersin.org

Researchers have repositioned the 1,2,4-oxadiazole scaffold to act as a SARS-CoV-2 PLpro inhibitor. nih.govnih.gov The design strategy involved the isosteric replacement of the amide backbone in a known benzamide (B126) PLpro inhibitor (GRL0617) with the 1,2,4-oxadiazole ring. nih.gov This led to the identification of several derivatives with promising inhibitory activity. Notably, the compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 5) displayed a potent inhibitory effect on SARS-CoV-2 PLpro with an IC₅₀ value of 7.197 μM. nih.govnih.gov This compound also showed potential to block viral entry by inhibiting the spike protein's receptor-binding domain (RBD). nih.govnih.gov Beyond SARS-CoV-2, other 1,2,4-oxadiazole derivatives have demonstrated broad-spectrum antiviral properties against various viruses from the Flaviviridae family, including Zika virus (ZIKV), dengue virus, and Japanese encephalitis virus. nih.gov

Table 3: Antiviral Activity of a Selected 1,2,4-Oxadiazole Derivative

Compound Viral Target Activity Metric Value Reference
2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline SARS-CoV-2 PLpro IC₅₀ 7.197 µM nih.govnih.gov

Enzyme Inhibition and Receptor Modulation Profiles

The 1,2,4-oxadiazole nucleus serves as a versatile framework for designing inhibitors of various enzymes and modulators of receptors, which are implicated in a wide array of diseases.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov A series of 1,2,4-oxadiazole compounds, designed based on the structure of the AChE inhibitor donepezil, were synthesized and evaluated for their inhibitory activity. nih.gov While maintaining the N-benzylpiperidine moiety of donepezil, the indanone segment was replaced with a substituted 1,2,4-oxadiazole ring. nih.gov Several of these compounds showed a notable preference for inhibiting BuChE over AChE. nih.govnih.gov Compound 6n emerged as the most potent and selective BuChE inhibitor in the series, with an IC₅₀ value of 5.07 µM and a selectivity index (SI) greater than 19.72. nih.govnih.gov Docking studies suggested that this compound fits well into the active site of the BuChE enzyme, forming favorable lipophilic and hydrogen bond interactions. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound Target Enzyme IC₅₀ (µM) Selectivity Index (SI) (BuChE/AChE) Reference
6n BuChE 5.07 > 19.72 nih.govnih.gov

| 6b | BuChE | 9.81 | > 10.19 | nih.gov |

Monoamine oxidase (MAO) enzymes, which exist as two isoforms (MAO-A and MAO-B), are critical targets for the treatment of neurodegenerative disorders like Parkinson's disease and depression. mdpi.commdpi.com Selective inhibition of MAO-B is a key strategy in Parkinson's therapy. mdpi.com Several 1,2,4-oxadiazole derivatives have been identified as potent and selective MAO-B inhibitors. mdpi.commdpi.com For instance, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated highly potent inhibition of MAO-B with an IC₅₀ value of 0.036 μM, while showing only weak inhibition of the MAO-A isoform. mdpi.com Another study involving 1,2,4-oxadiazin-5(6H)-ones also identified compounds with good MAO-B inhibitory potency, highlighting the potential of this scaffold for developing new antiparkinsonian drugs. mdpi.com

Table 5: MAO-B Inhibitory Activity of a Selected 1,2,4-Oxadiazole Derivative

Compound Target Enzyme IC₅₀ (µM) Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole MAO-B 0.036 mdpi.com

CYP51 Inhibition

As mentioned in the antiparasitic section, the enzyme lanosterol-14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi and protozoa, is a validated target. Oxadiazole-based compounds have been designed to selectively inhibit fungal CYP51, showing significantly greater potency against the pathogen's enzyme compared to human orthologs. nih.gov

GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is implicated in various pathologies, including Alzheimer's disease and pancreatic cancer. nih.govnih.gov A series of topsentin (B55745) analogs, where the central imidazole (B134444) ring was replaced by a 1,2,4-oxadiazole moiety, were found to have potent antiproliferative activity against pancreatic cancer cells. nih.gov Further investigation revealed that these compounds significantly inhibit GSK-3β phosphorylation, with IC₅₀ values against the enzyme in the micromolar range. nih.gov Other studies have also identified 1,2,4-oxadiazole derivatives as highly potent and selective GSK-3 inhibitors, with one compound exhibiting an IC₅₀ of 17 nM for GSK-3β. nih.govtau.ac.il

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). The 1,2,4-oxadiazole scaffold has been incorporated into diarylheterocyclic structures, a common feature of selective COX-2 inhibitors. nih.gov This has led to the development of novel compounds with potent COX-2 inhibitory activity and high selectivity over the COX-1 isoform, which is associated with gastrointestinal side effects. nih.gov

Anti-inflammatory and Analgesic Properties

The 1,2,4-oxadiazole nucleus is considered a privileged scaffold in the design of anti-inflammatory and analgesic agents. nih.govresearchgate.net The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key mediators of the inflammatory response.

The inhibition of the COX-2 enzyme, as detailed previously, is a primary mechanism through which many 1,2,4-oxadiazole derivatives exert their anti-inflammatory effects. nih.gov By selectively targeting COX-2, these compounds can reduce the production of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.com

In addition to COX inhibition, another important mechanism is the modulation of the NF-κB signaling pathway. nih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory cytokines. nih.gov A study of 1,2,4-oxadiazole-based analogs of resveratrol (B1683913) found that several compounds were significant inhibitors of NF-κB activation. nih.gov One compound, which incorporates two para-hydroxyphenyl moieties linked by the 1,2,4-oxadiazole ring, demonstrated potency in inhibiting NF-κB activation that surpassed that of resveratrol itself and also significantly reduced the release of pro-inflammatory cytokines. nih.gov These findings highlight the potential of 1,2,4-oxadiazole derivatives as multi-target agents for the treatment of inflammatory conditions.

Antidiabetic and Antiglycation Activities

The global rise in diabetes mellitus has spurred research into novel therapeutic agents, with heterocyclic compounds like 1,2,4-oxadiazoles emerging as a promising area of investigation. nih.govresearchgate.net Pre-clinical studies suggest that the oxadiazole scaffold is a versatile core for developing agents with antidiabetic potential. rjptonline.orgpharmatutor.org The mechanism of action for many of these derivatives is linked to the inhibition of key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. rjptonline.orgnih.gov By inhibiting these enzymes, oxadiazole derivatives can delay the absorption of carbohydrates from the small intestine, which helps to lower postprandial blood glucose and insulin (B600854) levels. nih.gov This approach is a recognized strategy for managing hyperglycemia in type 2 diabetes. rjptonline.org

In animal models, the therapeutic potential of oxadiazole derivatives has been demonstrated. For instance, studies in alloxan-induced diabetic rats treated with a 1,3,4-oxadiazole derivative showed a significant reduction in blood glucose levels and glycated hemoglobin (HbA1c). nih.govresearchgate.net Furthermore, these compounds demonstrated beneficial effects on lipid profiles and markers of liver and kidney function, which are often compromised in diabetes. nih.govresearchgate.net

Table 1: Effects of a 1,3,4-Oxadiazole Derivative in Alloxan-Induced Diabetic Rats

ParameterObservationReference
Blood GlucoseSignificant reduction after 14 days of treatment. nih.govresearchgate.net
Glycated Hemoglobin (HbA1c)Dose-dependent reduction in HbA1c levels. nih.gov
Body Weight & Insulin LevelSignificant improvement compared to the disease control group. nih.govresearchgate.net
Lipid Profile (Cholesterol, Triglycerides)Significant reduction in elevated levels. nih.govresearchgate.net
Liver Enzymes (ALT, AST)Significant reduction compared to the disease control group. nih.gov
Kidney Function (Urea, Creatinine)Reduction in elevated levels. nih.gov

Beyond enzyme inhibition, 1,2,4-oxadiazole derivatives are also being investigated for their antiglycation activity. Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end-products (AGEs), which contribute to diabetic complications. A series of synthesized 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives were evaluated for their antiglycation potential. researchgate.netresearchgate.net Several of these compounds exhibited potent activity, with IC50 values significantly better than that of the standard drug, Rutin. researchgate.net This suggests that the oxadiazole nucleus can be a key pharmacophore in the design of agents that can prevent the formation of harmful AGEs. researchgate.net

Table 2: In Vitro Antiglycation Activity of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Derivatives

CompoundIC50 (µM)Reference
Derivative 1160.2 (Potent Activity) researchgate.net
Derivative 2Potent Activity researchgate.net
Derivative 3Potent Activity researchgate.net
Derivative 4Potent Activity researchgate.net
Derivative 5Potent Activity researchgate.net
Derivative 6Potent Activity researchgate.net
Derivative 8290.17 (Potent Activity) researchgate.net
Rutin (Standard)295.09 ± 1.04 researchgate.net

Miscellaneous Biological Activities (e.g., Antioxidant, Read-Through Promoters)

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases, including diabetes and cancer. nih.govresearchgate.net The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to possess antioxidant properties. mdpi.commdpi.com Research has shown that derivatives of 1,3,4-oxadiazole, a related isomer, exhibit significant free radical scavenging activity. orientjchem.orgrsc.org

A study involving a series of new 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenols evaluated their antioxidant capabilities using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP) assays. orientjchem.org The results indicated that the nature and position of the substituent on the aryl ring attached to the oxadiazole core play a crucial role in determining the antioxidant strength. orientjchem.org Notably, a derivative featuring a 4-methoxyphenyl (B3050149) group, structurally related to the subject compound, was synthesized and characterized, and the series showed promising antioxidant potential. orientjchem.org In diabetic rat models, treatment with an oxadiazole derivative was also found to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) while decreasing levels of malondialdehyde (MDA), a marker of oxidative stress. nih.govresearchgate.net

Table 3: Antioxidant Activity of a 1,3,4-Oxadiazole Derivative (Compound 6i)

AssayResultComparisonReference
DPPH (% Inhibition)92.03 ± 0.121Significant free radical scavenging ability. orientjchem.org
DPPH (IC50)20.19 ± 14 µMLower IC50 indicates higher potency. orientjchem.org
FRAP Value968.1Slightly higher than ascorbic acid (standard). orientjchem.org

Read-Through Promoters

In addition to their metabolic and antioxidant activities, 1,2,4-oxadiazole derivatives have been identified as potent translational read-through drugs (TRIDs). chim.it This activity is particularly relevant for treating genetic disorders caused by nonsense mutations. chim.it A nonsense mutation involves a change in the DNA sequence that results in a premature termination codon (PTC) in the messenger RNA (mRNA). chim.it When the ribosome encounters this PTC, it prematurely stops protein synthesis, leading to a truncated and typically non-functional protein. chim.it

Translational read-through drugs are designed to allow the ribosome to bypass the PTC, enabling the synthesis of a full-length, functional protein. chim.it The 1,2,4-oxadiazole-based compound Ataluren is a well-known agent with this capability, used in the treatment of genetic diseases like cystic fibrosis, which can be caused by a nonsense mutation in the CFTR gene. chim.itnih.gov Newer derivatives of Ataluren, which modify the core 1,2,4-oxadiazole structure, have been synthesized and show improved read-through activity and increased expression of the full-length protein in cellular models. chim.it This highlights the importance of the 1,2,4-oxadiazole ring as a key structural motif for developing agents that can correct genetic defects at the translational level. chim.it

Mechanistic Investigations: Molecular and Cellular Foundations of Action

Identification and Validation of Molecular Targets

The initial step in elucidating the mechanism of action for 1,2,4-oxadiazole (B8745197) derivatives involves identifying their specific molecular targets. For many compounds within this class, key enzymes involved in cell proliferation and signaling have been identified as primary targets.

Notably, the Epidermal Growth Factor Receptor (EGFR) has been highlighted as a significant target for oxadiazole-based compounds in the context of anticancer research. nih.govekb.eg EGFR is a transmembrane tyrosine kinase that, when over-expressed or mutated, can promote uncontrolled cell growth, making it a prime target for therapeutic intervention. nih.govekb.eg Other identified targets for related heterocyclic structures include enzymes like cyclooxygenases (COX-1 and COX-2), which are central to inflammatory pathways, and cholinesterases such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are implicated in neurodegenerative disorders. nih.govwho.int

Validation of these targets is typically achieved through a combination of computational predictions and subsequent biochemical and cellular assays, which confirm the compound's ability to modulate the target's activity.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This analysis provides critical insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex. For various 1,2,4-oxadiazole derivatives, docking studies have been performed against the ATP-binding site of the EGFR tyrosine kinase domain (PDB ID: 1M17). nih.govresearchgate.net

These in silico studies reveal that the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, nitrogen atoms within the oxadiazole ring are frequently observed forming hydrogen bonds with the backbone of residues like Met769. nih.gov Other crucial interactions often involve residues such as Gln767, Thr766, and Cys754. researchgate.net The calculated binding energy (or docking score) provides a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction.

Compound ClassTarget Protein (PDB ID)Key Interacting ResiduesBinding Energy (kcal/mol)Reference
2,5-disubstituted 1,3,4-OxadiazolesEGFR Tyrosine Kinase (1M17)Met769, Gln767, Thr766-6.26 to -7.89 nih.gov
Oxadiazole/Benzimidazole HybridsEGFR Tyrosine Kinase (1M17)Not specified-8.42 to -8.45 ekb.eg
1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazole derivative (13s)Butyrylcholinesterase (BChE)Not specified-10.21 nih.gov

Molecular Dynamics Simulations for Binding Conformation and Stability

To further refine the insights gained from molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a dynamic view of the binding stability and conformational changes.

For related oxadiazole structures, MD simulations have been used to validate the stability of the docked pose within the active site of enzymes like COX-2 and BChE. nih.govnih.gov These simulations can confirm whether the key interactions identified in docking studies are maintained over a period of nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms helps to quantify the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted conformation. These studies provide a more realistic and robust understanding of the ligand-receptor interaction than static docking alone. nih.govnih.gov

Cellular Assays for Pathway Modulation

To bridge the gap between molecular interactions and biological outcomes, cellular assays are essential. These assays utilize human cancer cell lines to assess the compound's ability to inhibit cell proliferation and modulate signaling pathways. The cytotoxic activity of numerous 1,2,4-oxadiazole derivatives has been evaluated against a panel of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cells. nih.govscispace.com

The results of these assays are typically reported as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which quantifies the compound's potency. For example, certain 1,2,4-oxadiazole derivatives linked to 5-fluorouracil (B62378) have demonstrated potent anticancer activity, with IC50 values in the nanomolar to low micromolar range against various cell lines. nih.gov These experiments confirm that the molecular interactions observed in docking and biochemical assays translate into a tangible effect on cellular function, often by inhibiting pathways crucial for cell survival and growth.

Compound AnalogueCell LineCancer TypeMeasured Activity (IC50/GI50 in µM)Reference
Oxadiazole-5-fluorouracil derivative (7b)MCF-7Breast0.011 nih.gov
Oxadiazole-5-fluorouracil derivative (7b)A549Lung0.053 nih.gov
Oxadiazole-5-fluorouracil derivative (7b)DU-145Prostate0.017 nih.gov
Pyrazoline-carbothioamide derivative (5a)MCF-7Breast<10 µg/ml researchgate.net

Biochemical Characterization of Enzyme Inhibition and Selectivity

Biochemical assays are fundamental for quantifying the inhibitory activity of a compound against its purified target enzyme and for assessing its selectivity. For oxadiazole derivatives targeting enzymes like cholinesterases or cyclooxygenases, in vitro inhibition assays are performed to determine IC50 values. nih.govnih.gov

Selectivity is a critical parameter for a successful therapeutic agent. For instance, a compound designed as an anti-inflammatory agent might be tested for its inhibitory activity against both COX-1 and COX-2. nih.gov Higher selectivity for COX-2 over COX-1 is often desirable to reduce gastrointestinal side effects. Similarly, compounds developed for Alzheimer's disease may be tested against both AChE and BChE to determine their selectivity profile. who.intnih.gov Research on a series of 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives revealed compounds with remarkable selectivity for BChE over AChE, demonstrating the potential for fine-tuning the biological activity of the oxadiazole scaffold. nih.gov

Computational Chemistry and Theoretical Studies

Cheminformatics and Virtual Screening ApplicationsThere is no available information from the conducted search indicating that 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole has been used as a query or hit compound in published virtual screening campaigns or other cheminformatics applications. Virtual screening studies often focus on identifying novel scaffolds or optimizing lead compounds from large chemical libraries against a specific biological target.mdpi.comctu.edu.vndntb.gov.ua

Due to the absence of specific research data for this compound in these advanced computational areas, generating the requested article with the required level of detail and scientific accuracy is not feasible while adhering to the strict content constraints.

Pre Clinical Pharmacological Assessments Non Human Models

In Vitro Cytotoxicity Screening against Non-Target Cell Lines (e.g., Fibroblasts, Macrophages)

In vitro cytotoxicity screening is a critical early-stage assessment to determine a compound's potential for causing toxicity to healthy, non-cancerous cells. This helps in establishing a therapeutic window between the desired pharmacological effect and overt cellular toxicity.

Assessment of Selectivity in Biological Systems

Selectivity is a measure of a drug's ability to act on a specific target, such as a receptor or enzyme, without affecting other targets in the biological system. High selectivity is desirable as it often leads to a more favorable safety profile with fewer off-target effects.

While direct selectivity assays for 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole are not specified, research on analogous compounds highlights the potential for this class to achieve high selectivity. For example, a series of novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives were found to be highly selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is a key consideration in the development of treatments for Alzheimer's disease. The cytotoxic screening of other 1,3,4-oxadiazole (B1194373) derivatives also showed selectivity, with more pronounced effects on cancer cell lines (HeLa, A549, Hep2) compared to normal V-79 cell lines.

Metabolic Stability Evaluation (e.g., in Liver Microsomes)

Metabolic stability, often evaluated in vitro using liver microsomes, is a key determinant of a compound's pharmacokinetic profile, particularly its half-life and oral bioavailability. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.

Data on the metabolic stability of this compound is not available in the reviewed literature. However, studies on compounds containing a methoxyphenyl motif have shown that this group can influence metabolic stability. For instance, the introduction of a 3,4-dimethoxyphenyl motif in a series of cathepsin K inhibitors was found to confer excellent metabolic stability and absorption profiles. The general procedure for such an assay involves incubating the test compound with liver microsomes and a necessary cofactor (NADPH), then measuring the disappearance of the parent compound over time using methods like LC-MS/MS.

Table 1: Representative In Vitro Metabolic Stability Assay Parameters

Parameter Description
Test System Human, Rat, or Mouse Liver Microsomes
Compound Conc. Typically 1 µM
Microsome Conc. 0.5 mg/mL
Cofactor NADPH
Time Points 0, 5, 15, 30, 45, 60 min
Analysis LC-MS/MS

| Endpoints | Half-life (t½), Intrinsic Clearance (CLint) |

Plasma Protein Binding Studies (in animal models)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its pharmacological target.

Specific data regarding the plasma protein binding of this compound in animal models has not been reported. The assessment of plasma protein binding is a standard component of preclinical development and is crucial for interpreting pharmacokinetic data and for predicting in vivo efficacy and potential drug-drug interactions.

Pharmacokinetic Analysis in Animal Models (e.g., Oral Bioavailability, Clearance, Volume of Distribution)

Pharmacokinetic (PK) studies in animal models are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). These studies provide critical parameters such as bioavailability, clearance, volume of distribution, and half-life.

While PK parameters for this compound are not publicly documented, the structural class of oxadiazoles (B1248032) has been optimized for favorable pharmacokinetic properties in various drug discovery programs. For example, rational design efforts on cathepsin K inhibitors, which included modifications of a phenyl ring, led to compounds with excellent pharmacokinetic profiles. A typical PK study in an animal model like the rat or mouse would involve administering the compound and collecting blood samples over time to determine its concentration in plasma, from which key PK parameters are calculated.

Table 2: Key Pharmacokinetic Parameters Evaluated in Animal Models

Parameter Abbreviation Description
Maximum Concentration Cmax The highest concentration of the drug observed in plasma.
Time to Cmax Tmax The time at which Cmax is reached.
Area Under the Curve AUC A measure of total drug exposure over time.
Half-life The time required for the drug concentration to decrease by half.
Clearance CL The volume of plasma cleared of the drug per unit time.
Volume of Distribution Vd The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

| Oral Bioavailability | F% | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. |

In Vivo Efficacy Studies in Established Animal Models of Disease

In vivo efficacy studies are performed to determine if a drug candidate has the desired therapeutic effect in a living organism. The choice of the animal model depends on the intended therapeutic indication for the compound. The oxadiazole scaffold is found in compounds developed for a wide array of diseases.

There are no specific in vivo efficacy studies reported for this compound. However, the broader class of oxadiazole derivatives has demonstrated efficacy in various animal models:

Anti-inflammatory Activity : Derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole showed significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. Similarly, other substituted aryl 1,3,4-oxadiazole derivatives also showed good anti-inflammatory and analgesic actions in rodent models.

Antitumor Activity : Certain 1,3,4-oxadiazole derivatives were effective in reducing tumor volume and weight in a DLA (Dalton's Lymphoma Ascites)-induced solid tumor model in mice.

Antiglycation Activity : A series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives showed potent antiglycation activity, suggesting potential for development as antidiabetic agents.

These examples underscore the therapeutic potential of the oxadiazole scaffold, suggesting that this compound could be a candidate for similar in vivo investigations.

Future Horizons: Charting the Course for this compound and its Analogues in Therapeutic and Technological Advancement

The heterocyclic compound this compound and its derivatives are emerging as a versatile scaffold in medicinal chemistry and beyond. Possessing a unique bioisosteric relationship with amide and ester functionalities, this structural motif has garnered significant attention for its potential in drug discovery and material science. This article explores the future directions and therapeutic implications of this promising class of compounds, focusing on optimization strategies, novel biological targets, advanced drug delivery systems, and potential applications in diverse scientific fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole, and what are their mechanistic considerations?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a substituted amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, 4-methoxyphenylamidoxime can react with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the oxadiazole ring. Cyclization is often catalyzed by microwave irradiation or thermal heating (120–140°C) to improve yields . Mechanistically, this involves nucleophilic attack followed by dehydration.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons between δ 6.8–8.0 ppm) .
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-O (1250–1300 cm1^{-1}) validate the oxadiazole ring .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles, confirming planarity of the oxadiazole core (e.g., C-N bond lengths ~1.30–1.35 Å) .

Q. How does the methoxy substituent influence the compound’s solubility and stability?

  • Methodological Answer : The 4-methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating nature. However, it reduces thermal stability compared to non-substituted analogs, as evidenced by TGA showing decomposition onset at ~250°C. Stability under acidic conditions requires testing via HPLC monitoring (pH 1–7, 24–72 hours) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in synthesizing 1,2,4-oxadiazoles with multiple aryl substituents?

  • Methodological Answer : Regioselectivity is controlled by precursor design. Using pre-functionalized aryl groups (e.g., 4-methoxyphenylamidoxime) ensures correct positioning. Computational modeling (DFT calculations) predicts thermodynamic favorability of specific regioisomers. For example, meta-substituted phenyl groups may introduce steric hindrance, shifting reaction pathways .

Q. How do electronic effects of substituents modulate the compound’s luminescent or biological activity?

  • Methodological Answer :

  • Luminescence : Electron-withdrawing groups (e.g., nitro) redshift emission spectra, while methoxy groups enhance quantum yields by stabilizing excited states. Compare UV-Vis (λmax_{\text{max}} 320–350 nm) and fluorescence spectra (λem_{\text{em}} 400–450 nm) across derivatives .
  • Biological Activity : The methoxy group may enhance binding to enzymes (e.g., cytochrome P450) via hydrophobic interactions. SAR studies require enzymatic assays (IC50_{50} measurements) and docking simulations (AutoDock Vina) .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from purity variations or assay conditions. Validate purity via HPLC (≥95%) and standardize assays (e.g., fixed cell lines, consistent incubation times). For example, conflicting IC50_{50} values in kinase inhibition assays may reflect ATP concentration differences—repeat tests under controlled [ATP] (1–10 µM) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. MD simulations (GROMACS) model solvent interactions, guiding solvent selection for reactions (e.g., acetonitrile for SNAr reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.